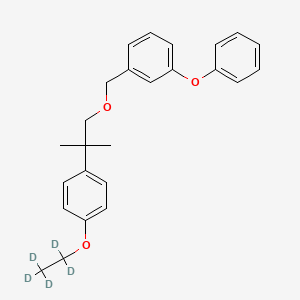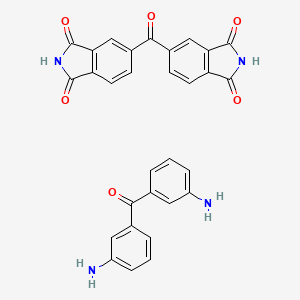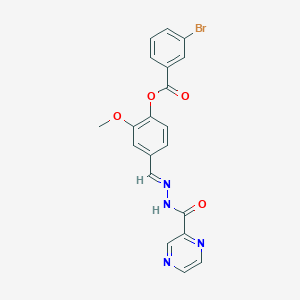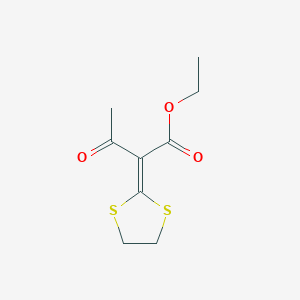
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indazole ring, a pyridine ring, a tolyl group, and a triazole ring, all connected through a thioacetamide linkage. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.
Synthesis of the Triazole Ring:
Coupling Reactions: The indazole and triazole intermediates are then coupled using a thioacetamide linker. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Final Assembly: The pyridine and tolyl groups are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioacetamide group.
Amines and Dihydrotriazoles: From reduction of nitro groups or triazole rings.
Functionalized Aromatics: From substitution reactions on the indazole, pyridine, or tolyl rings.
科学的研究の応用
Chemistry
In chemistry, N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug discovery. Its structural features suggest it could interact with various biological targets, including enzymes and receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings may facilitate binding to active sites, while the thioacetamide linkage could participate in covalent interactions. Pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(1H-Indazol-6-yl)-2-(benzylthio)acetamide: Similar structure but with a benzyl group instead of the triazole-pyridine-tolyl moiety.
N-(1H-Indazol-6-yl)-2-(methylthio)acetamide: Contains a simpler methylthio group.
N-(1H-Indazol-6-yl)-2-(phenylthio)acetamide: Features a phenyl group in place of the triazole-pyridine-tolyl structure.
Uniqueness
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its complex structure, which combines multiple aromatic systems and a thioacetamide linkage. This complexity provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
477318-64-2 |
|---|---|
分子式 |
C23H19N7OS |
分子量 |
441.5 g/mol |
IUPAC名 |
N-(1H-indazol-6-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N7OS/c1-15-2-6-19(7-3-15)30-22(16-8-10-24-11-9-16)28-29-23(30)32-14-21(31)26-18-5-4-17-13-25-27-20(17)12-18/h2-13H,14H2,1H3,(H,25,27)(H,26,31) |
InChIキー |
IWZSXMFDMXKGDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


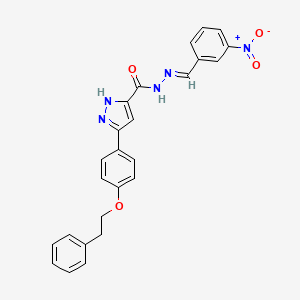
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
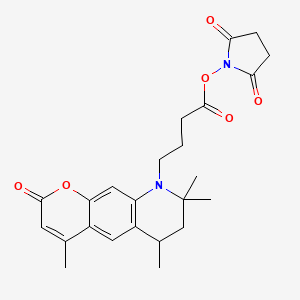

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
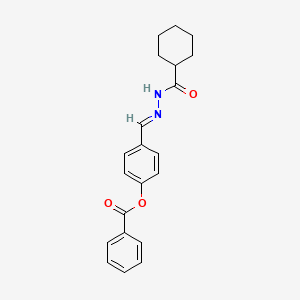
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
